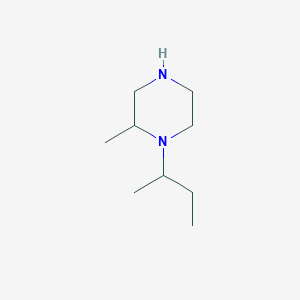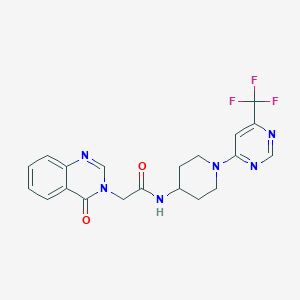
2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H19F3N6O2 and its molecular weight is 432.407. The purity is usually 95%.
BenchChem offers high-quality 2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a compound of interest in the synthesis of various derivatives with potential biological activities. For instance, derivatives of quinazolinone, similar to the core structure of this compound, have been synthesized and evaluated for their antibacterial activities against common pathogens such as Staphylococcus aureus, Escherichia coli, Proteus vulgaris, and Klebsiella pneumoniae (Singh et al., 2010). Additionally, compounds with a piperazine derivative, akin to a part of the chemical structure of interest, have shown antibacterial properties, particularly against gram-positive organisms including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998).
Anticancer and Antimicrobial Potential
Derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have been evaluated for their antimicrobial and anticancer activities. Some compounds in this series displayed significant antimicrobial activity, comparable to standard drugs such as ciprofloxacin and fluconazole. One particular derivative demonstrated promising anticancer activity, although it was less active than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies further supported these findings, suggesting these compounds could serve as leads for anticancer drug development (Mehta et al., 2019).
Enantioselective Synthesis and Therapeutic Applications
The versatility of compounds containing the piperidine moiety, which is part of the structure , has been demonstrated in the enantioselective synthesis of piperidine-containing natural products. These compounds are crucial in the development of bioactive compounds with various therapeutic applications, including analgesic, anti-inflammatory, and neuroprotective effects (Escolano et al., 2006).
Antiproliferative Activity and VEGFR-2 Inhibition
A series of derivatives containing a piperazinyl quinolone structure, similar to the compound , have been synthesized and evaluated for their anticancer activity. These compounds, particularly the dihalogenated derivatives, exhibited significant cytotoxic activity and showed inhibitory effects on VEGFR-2, suggesting potential as antiproliferative agents in cancer treatment (Hassan et al., 2021).
特性
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c21-20(22,23)16-9-17(25-11-24-16)28-7-5-13(6-8-28)27-18(30)10-29-12-26-15-4-2-1-3-14(15)19(29)31/h1-4,9,11-13H,5-8,10H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSJQRCPDLGMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

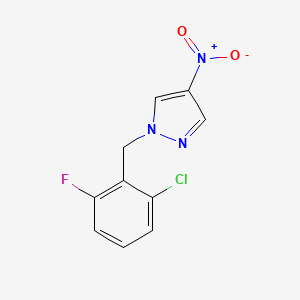
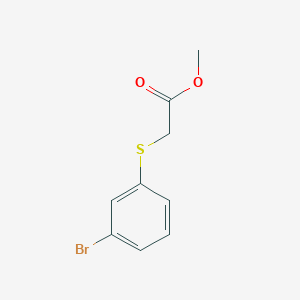
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2508259.png)
![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester](/img/structure/B2508262.png)
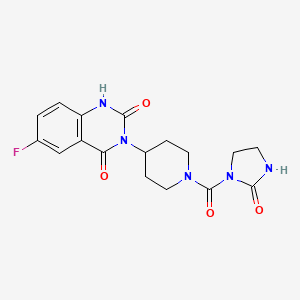

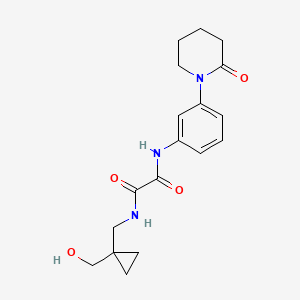
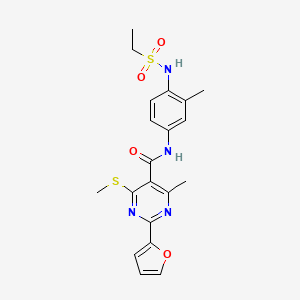
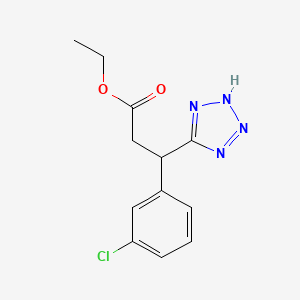

![2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL](/img/structure/B2508277.png)
![2-[[2-(Azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2508278.png)
